4-Methoxyphenylphosphonic Dichloride
Overview
Description
4-Methoxyphenylphosphonic Dichloride is a chemical compound with the molecular formula C7H7Cl2O2P . It has a molecular weight of 225.00 . It is also known by the synonym 4-Dichlorophosphonylanisole .
Molecular Structure Analysis
The InChI code for 4-Methoxyphenylphosphonic Dichloride is 1S/C7H7Cl2O2P/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Methoxyphenylphosphonic Dichloride is a clear liquid with a specific gravity of 1.42 . It should be stored under inert gas and is sensitive to moisture .Scientific Research Applications
1. Synthesis and Structural Analysis
4-Methoxyphenylphosphonic dichloride is used in the synthesis of various compounds. For instance, it has been utilized in preparing bis(4-(methoxycarbonyl)phenyl) phosphonate and bis(4-(methoxycarbonyl)phenyl) phosphate, which are then studied using techniques like FTIR, NMR spectroscopy, and X-ray diffraction to elucidate their structures (Serbezeanu et al., 2019).
2. Pharmaceutical and Cosmetic Applications
In pharmaceutical research, derivatives of 4-Methoxyphenylphosphonic dichloride have been explored for their antimicrobial activities and potential cytotoxicity. The synthesized compounds have shown promise as additives in skin cosmetics and pharmaceuticals due to their cell viability promotion properties (Serbezeanu et al., 2019).
3. Polymer Synthesis and Properties
The compound is also instrumental in synthesizing polyphosphonate derivatives, which are analyzed for properties like thermal stability, molecular weight, and photosensitivity. These studies are crucial in determining the polymers' potential applications in various industries (Kaniappan et al., 2013).
4. Bioactivation and Prodrug Development
In the context of biochemistry and pharmacology, derivatives of 4-Methoxyphenylphosphonic dichloride have been investigated for their role in bioactivation and as potential prodrugs. Studies have examined the hydrolysis and enzymatic reactions of these derivatives, shedding light on their potential therapeutic applications (Mitchell et al., 1992).
5. Corrosion Inhibition
Another application area is in corrosion inhibition. Specific derivatives of 4-Methoxyphenylphosphonic dichloride have been studied for their effectiveness in protecting mild steel in hydrochloric acid, which is significant for industrial applications like metal pickling processes (Gupta et al., 2017).
6. Material Chemistry and Adhesive Properties
The compound is also used in material chemistry, particularly in synthesizing adhesive polymers. Its derivatives have been formulated into hydrolytically stable phosphonic acid monomers, which are then evaluated for their adhesive properties and solubility (Moszner et al., 2001).
Safety And Hazards
4-Methoxyphenylphosphonic Dichloride is dangerous and can cause severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include wearing protective gloves, clothing, and eye/face protection . It should be stored in a corrosive resistant container with a resistant inner liner .
properties
IUPAC Name |
1-dichlorophosphoryl-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2O2P/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFIFCKKPQFWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191069 | |
Record name | Phosphonic dichloride, (p-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenylphosphonic Dichloride | |
CAS RN |
37632-18-1 | |
Record name | P-(4-Methoxyphenyl)phosphonic dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37632-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic dichloride, (p-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037632181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic dichloride, (p-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxyphenylphosphonic Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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